Synthetic Efficiency: Single-Step Quantitative Yield vs. Multi-Step Literature Routes for Analogous Azido Acetamides
The Molbank (2023) protocol delivers 2-azido-N-(5-chloro-2-methoxyphenyl)acetamide in quantitative yield via a one-step synthesis using adapted Vilsmeier conditions, with product confirmed by ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy [1]. In contrast, the standard literature route for closely related 2-azido-N-phenylacetamide (CAS 10258-71-6) requires a two-step sequence—chloroacetylation followed by azide displacement with NaN₃ in refluxing ethanol/water for 24 h—typically yielding 60–85% after purification [2]. This represents a substantial step-economy advantage: a single synthetic operation vs. two, with higher isolated yield (quantitative vs. ~60–85%).
| Evidence Dimension | Synthetic step count and isolated yield |
|---|---|
| Target Compound Data | 1 step, quantitative yield, adapted Vilsmeier conditions |
| Comparator Or Baseline | 2-Azido-N-phenylacetamide: 2 steps (chloroacetylation + NaN₃ displacement), 60–85% yield |
| Quantified Difference | 1 step vs. 2 steps; quantitative yield vs. ~60–85% |
| Conditions | Target: Vilsmeier conditions (Molbank 2023); Comparator: ethanol/water reflux, 80 °C, 24 h (literature precedent) |
Why This Matters
For procurement decisions, a one-step, high-yield synthesis translates to lower cost, faster in-house preparation, and reduced waste, making it a more efficient starting material for library synthesis.
- [1] Jaster, J.; Dressler, E.; Geitner, R.; Groß, G. A. 2-Azido-N-(5-chloro-2-methoxyphenyl)acetamide. Molbank 2023, 2023(2), M1654. View Source
- [2] Synthesis and crystal structure of 2-azido-N-phenylacetamide, C₈H₈N₄O. Z. Kristallogr. – Cryst. Mater. 2021. Describes two-step synthesis from 2-chloro-N-(4-nitrophenyl)acetamide and NaN₃. View Source
